Megastigm-7-ene-3,5,6,9-tetraol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4S)-1-[(E,3R)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKPFXFWVNGLG-HCSJXBKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Megastigm 7 Ene 3,5,6,9 Tetraol
Precursor Pathways: Carotenoid Degradation and Apocarotenoid Formation
The journey to Megastigm-7-ene-3,5,6,9-tetraol begins with the breakdown of larger carotenoid molecules. These C40 tetraterpenoids, essential pigments in plants, undergo oxidative cleavage to yield a diverse array of smaller molecules known as apocarotenoids. Megastigmanes, including the target compound, are a prominent class of these C13-norisoprenoid apocarotenoids. nih.gov
The initial building blocks for all terpenoids, including carotenoids, are synthesized through fundamental metabolic routes. The most relevant for the cytosolic and mitochondrial production of sesquiterpenes and triterpenes, which are precursors to some carotenoids, is the mevalonic acid pathway.
Role of Carotenoid Cleavage Dioxygenase Enzymes in Megastigmane Formation
Central to the formation of apocarotenoids are the Carotenoid Cleavage Dioxygenase (CCD) enzymes. These non-heme iron enzymes catalyze the oxidative cleavage of specific double bonds within the carotenoid backbone. maxapress.com The action of CCDs on various carotenoids, such as β-carotene, lutein, and neoxanthin, generates the foundational C13 skeleton of megastigmanes. nih.gov The promiscuity of some CCDs allows them to act on a variety of carotenoid substrates, leading to a wide diversity of apocarotenoid products. maxapress.com
The cleavage of carotenoids by CCDs is a critical step, as it dictates the initial structure of the resulting apocarotenoid, which then undergoes further modifications to become a polyhydroxylated megastigmane like this compound.
Mevalonic Acid Pathway Involvement in Terpenoid Biosynthesis
The fundamental building blocks of all terpenoids, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized through two primary pathways: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. The MVA pathway, operating in the cytosol, is primarily responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30), the latter of which are precursors to steroids and some carotenoids.
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid by the enzyme HMG-CoA reductase, a key regulatory point in the pathway. A series of phosphorylation and decarboxylation reactions follow, ultimately yielding IPP, which can be isomerized to DMAPP. These five-carbon units are the fundamental precursors that are sequentially added to form larger terpenoid structures.
Enzymatic Transformations Leading to Polyhydroxylation in this compound
Following the initial cleavage of a carotenoid precursor to form a basic megastigmane skeleton, a series of hydroxylation reactions occur to produce the polyhydroxylated structure of this compound. These reactions are catalyzed by specific enzymes, most notably from the cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov
Proposed Stereoselective Hydroxylation Mechanisms at C-3, C-5, C-6, and C-9
The precise enzymatic machinery and stereochemical outcomes for the hydroxylation of this compound at positions C-3, C-5, C-6, and C-9 have not been fully elucidated. However, based on the known functions of cytochrome P450 enzymes in the biosynthesis of other natural products, a proposed mechanism can be outlined. nih.govnih.gov
Cytochrome P450 enzymes are known to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including terpenoids. nih.govnih.gov The active site of a specific CYP enzyme binds the megastigmane precursor in a precise orientation, allowing for the targeted delivery of an oxygen atom to a specific carbon. The stereoselectivity of the reaction is dictated by the three-dimensional structure of the enzyme's active site, which controls the facial selectivity of the oxygen insertion. It is hypothesized that a series of distinct CYP enzymes, or a single multi-functional CYP, are responsible for the sequential hydroxylation at the C-3, C-5, C-6, and C-9 positions. The absolute configuration of the hydroxyl groups in naturally occurring this compound, which has been reported as (3S,5R,6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol, suggests a highly controlled and stereospecific enzymatic process. nih.gov
Table 1: Proposed Enzymatic Steps in the Polyhydroxylation of a Megastigmane Precursor
| Step | Reaction | Proposed Enzyme Class | Key Features |
| 1 | Hydroxylation at C-3 | Cytochrome P450 Monooxygenase | Regio- and stereospecific |
| 2 | Hydroxylation at C-5 | Cytochrome P450 Monooxygenase | Regio- and stereospecific |
| 3 | Hydroxylation at C-6 | Cytochrome P450 Monooxygenase | Regio- and stereospecific |
| 4 | Hydroxylation at C-9 | Cytochrome P450 Monooxygenase | Regio- and stereospecific |
Note: The specific enzymes and the order of these reactions for this compound are yet to be experimentally confirmed.
Engineered Biosynthesis Approaches for Megastigmane Production
The complex structure and potential biological activity of megastigmanes have driven interest in developing engineered biosynthetic routes for their production. Metabolic engineering of microorganisms like Saccharomyces cerevisiae offers a promising platform for the sustainable and scalable production of these valuable compounds. researchgate.netnih.govnih.gov
Genome Mining for Biosynthetic Gene Clusters
A key strategy in developing engineered biosynthesis pathways is genome mining. This approach involves searching the genomes of plants known to produce megastigmanes for the biosynthetic gene clusters (BGCs) that encode the necessary enzymes. By identifying the genes for the specific carotenoid cleavage dioxygenases and cytochrome P450 hydroxylases involved in the biosynthesis of this compound, these genes can then be expressed in a heterologous host. nih.gov
The heterologous expression of plant-derived CCDs and CYPs in yeast has been successfully demonstrated for the production of other norisoprenoids. researchgate.net For instance, the co-expression of a carotenoid biosynthetic pathway with a specific CCD in yeast can lead to the accumulation of the desired apocarotenoid precursor. Subsequent expression of the relevant hydroxylases could then, in principle, lead to the production of the final polyhydroxylated megastigmane.
Table 2: Key Components for Engineered Biosynthesis of Megastigmanes
| Component | Function | Example from Research |
| Heterologous Host | Provides the metabolic framework for biosynthesis. | Saccharomyces cerevisiae (yeast) researchgate.netnih.govresearchgate.net |
| Carotenoid Biosynthetic Pathway | Produces the C40 carotenoid precursor. | Introduction of genes for geranylgeranyl diphosphate synthase, phytoene (B131915) synthase, etc. |
| Carotenoid Cleavage Dioxygenase (CCD) | Cleaves the carotenoid to form the C13 megastigmane skeleton. | Heterologous expression of plant CCDs in yeast. researchgate.net |
| Cytochrome P450 Hydroxylases (CYPs) | Catalyze the regio- and stereoselective hydroxylation of the megastigmane backbone. | Identification through genome mining and heterologous expression. nih.govnih.gov |
| Cytochrome P450 Reductase (CPR) | Provides electrons to the CYP for its catalytic activity. | Co-expression of a suitable CPR is often necessary. |
This engineered approach holds significant potential for the production of this compound and other valuable megastigmanes, overcoming the limitations of extraction from natural sources.
Heterologous Expression Systems for Compound Production
The production of specific plant-derived secondary metabolites, such as this compound, in microbial hosts through heterologous expression is an area of growing interest. This approach offers the potential for sustainable and scalable production, independent of plant sourcing. While there are no specific reports detailing the heterologous production of this compound, significant progress has been made in the microbial synthesis of related C13-norisoprenoids, particularly in the model organisms Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov These studies provide a strong foundation and a roadmap for the potential future production of more complex megastigmanes.
The general strategy for the heterologous production of C13-norisoprenoids involves the introduction of the necessary biosynthetic genes into a microbial host. This typically includes a carotenoid cleavage dioxygenase (CCD) to produce the initial C13 backbone from a carotenoid precursor. If the host does not naturally produce the required carotenoid, the entire carotenoid biosynthetic pathway must also be introduced. For the synthesis of hydroxylated norisoprenoids, the co-expression of specific cytochrome P450 monooxygenases (CYPs) and their corresponding cytochrome P450 reductases (CPRs) is required.
Table 1: Examples of Heterologous Production of C13-Norisoprenoids in Saccharomyces cerevisiae
| Product | Host Strain | Key Genes Expressed | Titer | Reference |
| β-Ionone | S. cerevisiae CEN.PK2 | crtE, crtYB, crtI (from Xanthophyllomyces dendrorhous), PhCCD1 (from Petunia hybrida) | 33 mg/L | nih.govnih.gov |
| β-Ionone | S. cerevisiae | PhCCD1 with membrane destination peptides | Up to 4-fold increase compared to native enzyme | nih.gov |
Detailed Research Findings:
Successful heterologous production of C13-norisoprenoids hinges on several key factors, including the choice of host organism, the selection and optimization of the biosynthetic enzymes, and the engineering of the host's metabolism to provide sufficient precursors.
Saccharomyces cerevisiae as a host: S. cerevisiae is a favored host for producing terpenoids and their derivatives due to its GRAS (Generally Recognized as Safe) status and its native mevalonate (B85504) (MVA) pathway, which produces the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov Research has demonstrated that over-expression of genes in the MVA pathway can significantly increase the production of downstream products. nih.gov For the production of β-ionone, a precursor to more complex megastigmanes, researchers have successfully introduced carotenogenic genes from bacteria and plants into S. cerevisiae. nih.govnih.gov Subsequent expression of a plant-derived CCD then cleaves the heterologously produced β-carotene to yield β-ionone. nih.govnih.gov
Escherichia coli as a host: E. coli is another popular host for metabolic engineering due to its rapid growth and well-understood genetics. nih.govnih.gov While E. coli also possesses an isoprenoid biosynthetic pathway (the MEP pathway), it lacks the complex intracellular membrane systems of yeast, which can be a challenge for expressing membrane-associated enzymes like plant CYPs. nih.gov Nevertheless, E. coli has been successfully engineered to produce various isoprenoids. nih.gov
Enzyme Selection and Engineering: The choice of CCD is critical as its substrate specificity and cleavage activity will determine the initial C13 product. For the production of this compound, a CCD that acts on a specific carotenoid to produce a precursor amenable to subsequent hydroxylations would be required. Furthermore, the identification and co-expression of specific plant CYPs capable of hydroxylating the megastigmane backbone at positions 3, 5, 6, and 9 would be essential. Protein engineering of these enzymes, for instance by fusing them with membrane-targeting peptides, has been shown to improve their activity in heterologous hosts. nih.gov
Table 2: Potential Genetic Elements for Heterologous Production of this compound
| Enzyme Type | Potential Gene Source | Function |
| Carotenoid Cleavage Dioxygenase (CCD) | Plants known to produce megastigmanes (e.g., Vitis vinifera, Petunia hybrida) | Cleavage of a carotenoid precursor to form the C13 megastigmane backbone. |
| Cytochrome P450 Monooxygenase (CYP) | Plants producing hydroxylated megastigmanes | Stepwise hydroxylation of the megastigmane backbone at positions 3, 5, 6, and 9. |
| Cytochrome P450 Reductase (CPR) | Co-expressed with the corresponding CYP | Provides electrons for CYP catalytic activity. |
| Mevalonate (MVA) Pathway Genes | Saccharomyces cerevisiae (over-expressed) | To increase the pool of isoprenoid precursors (IPP and DMAPP). |
| Carotenoid Biosynthesis Genes | Bacteria (e.g., Xanthophyllomyces dendrorhous) or plants | To produce the specific carotenoid precursor if not native to the host. |
The heterologous production of the highly functionalized this compound remains a significant challenge that has not yet been reported in the scientific literature. However, the successful synthesis of related, less complex C13-norisoprenoids in engineered microbes provides a clear and promising path forward. Future research will likely focus on the discovery and characterization of the specific CCD and CYP enzymes from plants that naturally produce this compound, followed by their co-expression and optimization in a suitable microbial host like S. cerevisiae.
Stereochemical Elucidation and Advanced Structural Analysis Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of megastigmane derivatives. Through a suite of 1D and 2D experiments, chemists can piece together the carbon skeleton, establish connectivity, and deduce the relative stereochemistry of the molecule.
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial overview of the molecular structure. The ¹H NMR spectrum reveals the number of different proton environments and their splitting patterns (J-coupling), which gives clues about adjacent protons. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For Megastigm-7-ene-3,5,6,9-tetraol, COSY would be instrumental in connecting the protons within the cyclohexene (B86901) ring and along the aliphatic side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C), providing a definitive assignment of which proton is attached to which carbon. This is essential for accurately assigning the chemical shifts in both the proton and carbon spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the different spin systems identified by COSY and for placing quaternary carbons and functional groups within the molecular framework. For instance, HMBC correlations from the methyl protons to carbons in the ring would confirm their attachment points.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å). By observing which protons show a Nuclear Overhauser Effect (NOE), the spatial arrangement of atoms and the relative configuration at the stereocenters can be inferred. For example, an NOE between a proton on the ring and a proton on the side chain can define the orientation of the side chain relative to the ring.
The following table summarizes typical NMR data for the aglycone moiety of a related megastigmane glycoside, which provides insight into the expected chemical shifts for this compound.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 41.8 | 1.35 (d, 13.4), 1.90 (d, 13.4) |
| 2 | 49.5 | 2.05 (m) |
| 3 | 70.1 | 3.95 (m) |
| 4 | 47.9 | 1.50 (dd, 14.2, 4.5), 1.80 (dd, 14.2, 2.5) |
| 5 | 78.1 | - |
| 6 | 75.8 | 4.30 (d, 7.8) |
| 7 | 129.5 | 5.85 (dd, 15.8, 7.8) |
| 8 | 135.4 | 5.90 (d, 15.8) |
| 9 | 68.2 | 4.40 (q, 6.5) |
| 10 | 20.1 | 1.30 (d, 6.5) |
| 11 | 24.1 | 1.05 (s) |
| 12 | 23.5 | 1.00 (s) |
| 13 | 29.8 | 1.25 (s) |
Chiroptical Methods for Absolute Configuration Determination
While NMR can elucidate the relative stereochemistry, chiroptical methods are generally required to determine the absolute configuration of chiral molecules. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
Circular Dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration of megastigmanes. The CD spectrum shows the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting curve, with its positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured CD spectrum of a natural product with that of a known standard or with spectra predicted by quantum chemical calculations, the absolute configuration can be assigned. For megastigmanes, the electronic transitions of the enone or other chromophores within the molecule give rise to characteristic CD curves that are sensitive to the stereochemistry of the entire structure.
The Mosher's acid method is a chemical derivatization technique used in NMR spectroscopy to determine the absolute configuration of secondary alcohols. nih.gov In this method, the alcohol is esterified with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The resulting diastereomeric esters are then analyzed by ¹H NMR.
The bulky phenyl group of the MTPA reagent creates a magnetically anisotropic environment, causing the protons near the newly formed chiral ester to experience different chemical shifts in the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol center, the absolute configuration of the alcohol can be determined. nih.gov This method has been successfully applied to determine the absolute configuration at the C-9 position in various megastigmane glycosides. nih.gov
X-ray Crystallographic Analysis in Complex Megastigmane Structures
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. springernature.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. springernature.comnih.gov The pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule. springernature.com
The main challenge in applying X-ray crystallography to natural products like this compound is obtaining a single crystal of sufficient size and quality, which can be difficult for complex, non-symmetrical molecules that may exist as oils or amorphous solids. nih.gov However, when successful, X-ray analysis provides an unequivocal structural proof, as has been demonstrated for some related megastigmane derivatives and other complex natural products. cjnmcpu.com The resulting crystal structure serves as an ultimate reference point for validating assignments made by spectroscopic and chiroptical methods. springernature.com
Ecological and Chemoecological Roles of Megastigm 7 Ene 3,5,6,9 Tetraol
Role in Plant Defense Mechanisms and Stress Responses
While specific research on the direct role of Megastigm-7-ene-3,5,6,9-tetraol in plant defense and stress responses is limited, the broader class of megastigmane compounds has been associated with such functions. These compounds are often produced in response to biotic and abiotic stressors.
Interactions with Herbivores and Pathogens
There is currently a lack of specific research detailing the direct interactions of this compound with herbivores and pathogens. However, the presence of this compound in plants such as Isodon melissoides and Vigna luteola suggests a potential, yet unelucidated, role in mediating such interactions. medchemexpress.commedchemexpress.com The anti-inflammatory properties of this compound observed in non-plant systems could hint at a potential to modulate plant defense responses, which often involve inflammatory-like processes at the cellular level. medchemexpress.commedchemexpress.com
Contribution to Plant Physiological Processes
The direct contribution of this compound to specific plant physiological processes has not been extensively studied. Its classification as a diterpenoid analogue points towards a role in growth and development, as diterpenoids are precursors to important plant hormones like gibberellins. However, further research is needed to establish a definitive link.
Influence on Plant-Microbe and Plant-Insect Interactions
At present, there is no direct scientific evidence to detail the specific influence of this compound on plant-microbe and plant-insect interactions. The broader class of megastigmanes is known to be involved in such complex ecological relationships, often acting as signaling molecules or deterrents. For instance, volatile compounds released by plants upon insect attack can attract natural enemies of the herbivores, a phenomenon where megastigmanes can play a role. nih.gov
Potential as a Chemical Signal in Plant-Plant Communication
The potential for this compound to act as a chemical signal in plant-plant communication is an area that warrants investigation. Plants are known to communicate with each other through the release of volatile organic compounds, which can trigger defense responses in neighboring plants. nih.gov While there is no direct evidence for this specific compound, the general involvement of volatile terpenoids in such interactions suggests that this compound, or its volatile derivatives, could have a similar function.
Plant Species Containing this compound
| Plant Species | Family | Part of Plant |
| Isodon melissoides | Lamiaceae | Aerial parts |
| Vigna luteola | Fabaceae | Not specified |
| Cestrum parqui | Solanaceae | Not specified |
This table is based on available data and may not be exhaustive. medchemexpress.commedchemexpress.comnih.gov
Chemical Synthesis and Analog Design Strategies for Megastigm 7 Ene 3,5,6,9 Tetraol
Total Synthesis Methodologies for Complex Polyhydroxylated Megastigmane Structures
The total synthesis of complex natural products like Megastigm-7-ene-3,5,6,9-tetraol, which possesses multiple stereocenters, is a formidable task in organic chemistry. While a specific total synthesis for this exact molecule has not been detailed in the literature, established methodologies for constructing similar polyhydroxylated carbocyclic structures provide a roadmap. The synthesis would need to address the stereoselective formation of the tetrasubstituted cyclohexane (B81311) ring and the controlled installation of the hydroxylated side chain.
A plausible synthetic approach would likely commence from a chiral pool starting material or involve an early-stage asymmetric transformation to establish the initial stereochemistry. The construction of the core ring system could be achieved through various powerful carbon-carbon bond-forming reactions, followed by systematic introduction and manipulation of the required functional groups.
Stereocontrolled Approaches for Hydroxyl Group Introduction
A critical challenge in synthesizing this compound lies in the precise stereocontrolled introduction of its four hydroxyl groups. Modern synthetic methods offer a variety of solutions to this problem. The relative and absolute stereochemistry of these groups is key to the molecule's identity and likely its biological activity.
Key strategies include:
Substrate-Controlled Dihydroxylation: The inherent stereochemistry of an advanced intermediate can direct the facial selectivity of a dihydroxylation reaction. For instance, an existing stereocenter can block one face of a double bond, forcing the oxidizing agent (e.g., osmium tetroxide) to attack from the less hindered face.
Reagent-Controlled Dihydroxylation: Asymmetric dihydroxylation reactions, such as the Sharpless Asymmetric Dihydroxylation, utilize chiral ligands to deliver the hydroxyl groups to a specific face of a prochiral olefin, thereby creating new stereocenters with high enantioselectivity. This method is particularly powerful for setting the stereochemistry of vicinal diols. nih.gov
Directed Hydroxylation: A pre-existing hydroxyl group can be used to direct an oxidizing reagent to a nearby C-H bond, a strategy known as directed C-H oxidation. This allows for the installation of further hydroxyl groups with a predictable stereochemical outcome based on the spatial relationship to the directing group.
Epoxidation and Ring-Opening: The stereoselective epoxidation of an alkene, followed by a regio- and stereoselective nucleophilic ring-opening of the resulting epoxide with an oxygen nucleophile, is a classic and reliable method for introducing hydroxyl groups with defined stereochemistry.
The synthesis of other polyhydroxylated systems, such as iminosugars, often relies on a combination of these techniques to build up the desired stereochemical array. nih.govrsc.org For instance, a double diastereoselective dihydroxylation of a chiral vinyl precursor can be a key step in controlling the final stereochemical outcome. nih.gov The choice between these methods depends on the specific substrate and the desired stereochemical arrangement in the target molecule. beilstein-journals.org
Semisynthetic Modifications for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for identifying the key structural features of a molecule responsible for its biological activity. researchgate.net For this compound, which has reported anti-inflammatory properties, semisynthesis is an efficient strategy to generate a library of analogs for SAR exploration. medchemexpress.commedchemexpress.com This involves chemically modifying the natural product, which serves as a complex starting scaffold.
The four hydroxyl groups of this compound are primary targets for modification due to their influence on the molecule's polarity and its potential to form hydrogen bonds with biological targets. Selective protection and deprotection strategies would be necessary to modify specific hydroxyl groups.
Potential Semisynthetic Modifications for SAR:
| Modification Type | Target Functional Group | Potential Reagents | Purpose of Modification |
| Esterification | C3, C5, C6, C9 Hydroxyls | Acyl chlorides, Carboxylic anhydrides | Investigate the effect of varying steric bulk and lipophilicity. |
| Etherification | C3, C5, C6, C9 Hydroxyls | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Determine the importance of hydrogen bond donating ability. |
| Oxidation | C3, C9 Secondary Hydroxyls | Mild oxidizing agents (e.g., PCC, DMP) | Probe the necessity of the hydroxyl group versus a ketone. |
| Glycosylation | Any Hydroxyl Group | Activated sugar donors | Explore the potential for improved pharmacokinetic properties or new interactions. nih.gov |
| Modification of Alkene | C7=C8 Double Bond | Dihydroxylation, Epoxidation, Hydrogenation | Assess the role of the double bond and its geometry in bioactivity. |
These modifications would generate a series of analogs with varied physicochemical properties, which could then be tested to build a comprehensive SAR profile, guiding the design of more potent and selective compounds. researchgate.net
Chemoenzymatic Synthesis and Biocatalysis for Derivatization
Chemoenzymatic synthesis, which integrates enzymatic transformations with traditional organic synthesis, offers a powerful approach for the derivatization of complex molecules like this compound. nih.gov Enzymes operate under mild conditions and exhibit exceptional selectivity (chemo-, regio-, and stereoselectivity), often overcoming challenges faced by conventional chemical methods. mdpi.comnih.gov This is particularly valuable when dealing with polyfunctional molecules, where selective modification of one of several similar functional groups is required. researchgate.net
The use of biocatalysts can streamline synthetic routes, reduce the need for protecting groups, and provide access to novel analogs that are difficult to obtain through purely chemical means. rsc.org Whole-cell biocatalysts or isolated enzymes can be employed to perform specific transformations on the megastigmane scaffold. mdpi.com
Enzyme Biocatalysts in Stereoselective Transformations
The intrinsic chirality of enzymes makes them ideal catalysts for stereoselective transformations. researchgate.net For a molecule like this compound, enzymes can be used to selectively acylate, deacylate, oxidize, or glycosylate one specific hydroxyl group, even in the presence of others with similar reactivity. nih.gov This level of control is often difficult to achieve with non-enzymatic catalysts.
Key Enzyme Classes and Their Potential Applications:
| Enzyme Class | Transformation | Example of Application on Megastigmane Scaffold | Benefit |
| Lipases/Esterases | Acylation, Deacylation | Regioselective acylation of the primary C9-OH or the less hindered secondary C3-OH. | Creation of pro-drugs or modulation of lipophilicity with high regioselectivity. researchgate.net |
| Oxidoreductases (e.g., ADHs) | Oxidation/Reduction | Stereoselective oxidation of a specific secondary alcohol (e.g., C3-OH) to a ketone. | Generation of analogs to probe the importance of specific hydroxyl groups. |
| Glycosyltransferases | Glycosylation | Attachment of a sugar moiety to a specific hydroxyl group. | Production of glycoside derivatives, which may have altered solubility and bioactivity. nih.gov |
| Cytochrome P450 Monooxygenases | Hydroxylation | Introduction of new hydroxyl groups at positions that are chemically difficult to access. | Generation of novel polyhydroxylated analogs. nih.gov |
Furthermore, the field of directed evolution allows for the tailoring of enzymes to enhance their activity, stability, and selectivity towards non-natural substrates. nih.govyoutube.com By evolving an enzyme in the laboratory, it is possible to create a biocatalyst specifically optimized for a desired transformation on the this compound framework, opening up vast possibilities for creating diverse and novel derivatives for biological evaluation. nih.gov
Future Perspectives and Emerging Research Avenues for Megastigm 7 Ene 3,5,6,9 Tetraol
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Biosynthetic Pathway Discovery
The biosynthesis of megastigmanes, including Megastigm-7-ene-3,5,6,9-tetraol, is understood to originate from the oxidative degradation of carotenoids. researchgate.net However, the precise enzymatic steps and regulatory networks governing the formation of this specific tetraol remain largely uncharacterized. The integration of "omics" technologies, such as metabolomics and transcriptomics, offers a powerful strategy to elucidate this complex biosynthetic pathway. nih.govnih.govnih.govfrontiersin.orgfrontiersin.org
Metabolomics, the large-scale study of small molecules within a biological system, can be employed to identify and quantify the array of megastigmane precursors and intermediates present in plants known to produce this compound. By comparing the metabolomic profiles of different plant tissues or plants under various environmental conditions, researchers can identify metabolites that are correlated with the production of the target compound. nih.govfrontiersin.org
Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed. By correlating gene expression data with metabolomic data from the same samples, scientists can identify candidate genes encoding the enzymes responsible for the specific biochemical transformations in the megastigmane biosynthetic pathway. nih.govnih.govfrontiersin.org For instance, a recent study on the medicinal plant Veratrum mengtzeanum successfully utilized a combined transcriptomic and metabolomic approach to uncover key genes involved in alkaloid biosynthesis. nih.govfrontiersin.org A similar strategy applied to plants rich in this compound could pinpoint the specific cytochrome P450s, dehydrogenases, and glycosyltransferases involved in its formation.
Table 1: Potential Omics-Based Approaches for Megastigmane Biosynthesis Research
| Omics Technology | Application to this compound Research | Expected Outcome |
| Metabolomics | Profiling of metabolites in plant tissues known to produce the compound. | Identification of potential precursors, intermediates, and related megastigmane structures. |
| Transcriptomics | Sequencing of RNA from relevant plant tissues to identify expressed genes. | Identification of candidate genes encoding biosynthetic enzymes (e.g., carotenoid cleavage dioxygenases, cytochrome P450s, reductases, glycosyltransferases). |
| Integrated Omics | Correlation of metabolomic and transcriptomic datasets. | Elucidation of the complete biosynthetic pathway and its regulatory networks. |
Advanced Computational Approaches for Mechanistic Prediction and Target Identification
Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Advanced computational methods are poised to play a pivotal role in predicting its mechanism of action and identifying its specific cellular targets. nih.govbiointerfaceresearch.commdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.commdpi.com In the context of this compound, molecular docking can be used to screen large libraries of known protein structures to identify potential binding partners. This can provide initial hypotheses about the compound's biological targets. For example, given its reported anti-inflammatory activity, docking studies could explore its interaction with key inflammatory proteins such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or various cytokines.
Following docking, molecular dynamics (MD) simulations can be employed to simulate the behavior of the compound-protein complex over time. mdpi.com MD simulations provide a more dynamic and realistic picture of the binding interactions, helping to assess the stability of the complex and refine the understanding of the binding mode. A recent study on plant-derived lignans (B1203133) utilized molecular docking and dynamics simulations to identify potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. mdpi.com A similar in-silico approach could be instrumental in pinpointing the direct molecular targets of this compound.
Exploration of Novel Biotransformation Pathways for Structural Diversity and Analog Generation
The natural structure of this compound provides a starting point for the development of new and improved therapeutic agents. Biotransformation, the use of biological systems (such as microorganisms or isolated enzymes) to perform chemical modifications on a substrate, offers a green and efficient way to generate a library of structural analogs. nih.gov
By exposing this compound to a diverse panel of microorganisms, such as bacteria and fungi, it is possible to generate novel derivatives through reactions like hydroxylation, glycosylation, or acylation. These biotransformed products can then be screened for enhanced biological activity, improved pharmacokinetic properties, or reduced toxicity. The enzymatic synthesis of novel analogs has been successfully applied to other classes of natural products, demonstrating the potential of this approach. nih.govrsc.orgcapes.gov.br
Development of High-Throughput Assays for Mechanistic Screening of Megastigmane Libraries
To efficiently evaluate the biological effects of this compound and its analogs generated through biotransformation or chemical synthesis, the development of high-throughput screening (HTS) assays is essential. youtube.comyoutube.comtargetmol.commedchemexpress.com HTS allows for the rapid testing of thousands of compounds in a cost-effective and time-efficient manner.
For instance, cell-based HTS assays can be designed to measure specific cellular responses relevant to the compound's known or hypothesized mechanism of action. Given the anti-inflammatory properties of some megastigmanes, HTS assays could be developed to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or the activity of key inflammatory signaling pathways (e.g., NF-κB) in relevant cell lines. nih.gov The screening of large compound libraries, including those of natural products, is a cornerstone of modern drug discovery. youtube.comyoutube.comnih.gov The establishment of such assays for megastigmanes would significantly accelerate the identification of lead compounds with therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
